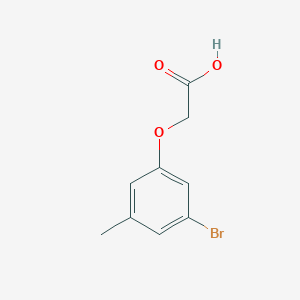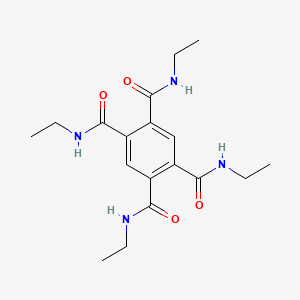
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a synthetic organic compound with the molecular formula C18H26N4O4. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of benzene-1,2,4,5-tetracarboxylic acid derivatives.
Reduction: Formation of tetraethylbenzene-1,2,4,5-tetraamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituents used.
Scientific Research Applications
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1,N2,N4,N5-tetramethylbenzene-1,2,4,5-tetracarboxamide
- N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxylic acid
- N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetraamine
Uniqueness
N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological interactions compared to its analogs. Its tetraethyl substitution pattern provides unique steric and electronic properties that can influence its behavior in various chemical and biological systems .
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-N,2-N,4-N,5-N-tetraethylbenzene-1,2,4,5-tetracarboxamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-19-15(23)11-9-13(17(25)21-7-3)14(18(26)22-8-4)10-12(11)16(24)20-6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
HJAURGKGQCMCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1C(=O)NCC)C(=O)NCC)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


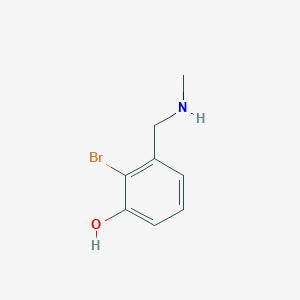
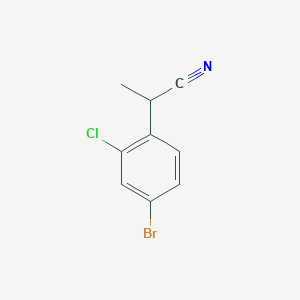
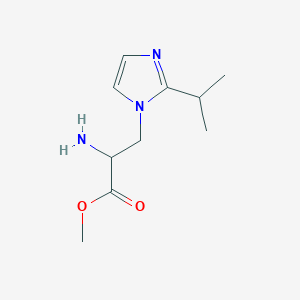
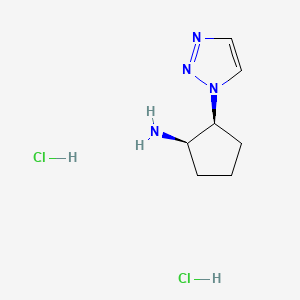

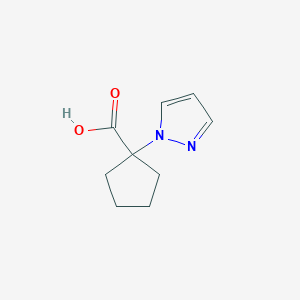


![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)

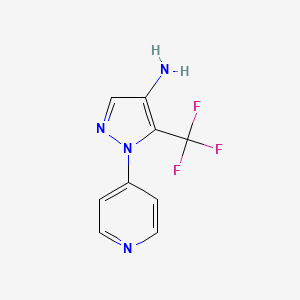
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
